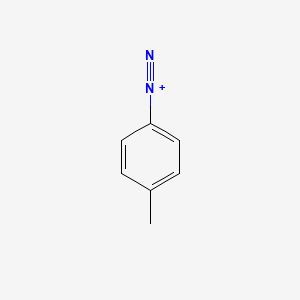
4-Methylbenzenediazonium
説明
4-Methylbenzenediazonium is an organic compound with the molecular formula C7H7N2. It belongs to the class of diazonium compounds, which are a group of organic compounds sharing a common functional group [R−N+≡N]X− where R can be any organic group, such as an alkyl or an aryl, and X is an inorganic or organic anion .
Synthesis Analysis
The synthesis of this compound involves the reaction of polarized ethylenes, such as β-enaminoamides, with this compound tetraphenylborates . The reaction conditions controlled the formation and relative content of these compounds in the reaction mixtures .Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C7H7N2. It has an average mass of 119.143 Da and a monoisotopic mass of 119.060371 Da .Chemical Reactions Analysis
The butanolysis of this compound ions in binary BuOH/H2O mixtures and in reverse micelles has been studied . The results can be interpreted in terms of two competitive reaction pathways, one heterolytic and one homolytic .Physical And Chemical Properties Analysis
This compound has several physical and chemical properties. It has a polar surface area of 28 Å^2. Other properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are also associated with this compound .科学的研究の応用
Electrochemical Monitoring
The spontaneous decomposition of 4-methylbenzenediazonium tetrafluoroborate (4MBD) was examined. Differential Pulse Polarography (DPP) was used to study its electrochemical processes and those of derivatized azo dyes. This technique demonstrated sensitivity in detecting arenediazonium ions and derivatized azo dyes (Pazo-Llorente, Bravo-Díaz, & González-Romero, 2001).
Synthesis of Heterocyclic Compounds
This compound tetraphenylborate reacts with substituted β-enaminoamides to produce oxazaborines, diazaborinones, and triazaborines. This reaction is influenced by the presence or absence of base, affecting the proportions of these heterocyclic compounds (Svobodová et al., 2009).
Investigation of Decomposition Products
The effects of solvent composition, acidity, and temperature on the decomposition of 4MBD ions were explored. Products like 4-cresol, 4-phenetole, and toluene were identified, showing a shift in reaction mechanism under varying conditions (Fernández‐Alonso & Bravo-Díaz, 2010).
Electrochemical and Photovoltaic Studies
Studies on molecular layers formed from this compound on silicon substrates revealed insights into electron transport mechanisms. This was achieved through Ultra High Vacuum Scanning Tunneling Microscopy (UHV STM) and X-Ray Photoelectron Spectroscopy (XPS) analyses (Pandey et al., 2007).
Solvolytic Reactions and Mechanism
The solvolyses of 4MBD ions in various solvents were studied, indicating heterolytic mechanisms in reactions, particularly with trifluoroethanol/water mixtures. This provided insights into reaction kinetics and the influence of solvent composition on these processes (Fernández‐Alonso & Bravo-Díaz, 2010).
Modification of Electrodes
Electrochemical grafting using 4-azidobenzenediazonium salt and click chemistry was utilized to modify glassy carbon electrode surfaces. This methodology demonstrated the potential for creating sensors with electrocatalytic abilities (Coates & Nyokong, 2012).
作用機序
The mechanism of action of 4-Methylbenzenediazonium involves the formation of an extremely reactive aryl cation that traps the nucleophiles available in its solvation shell leading to the formation of substitution products . A second route involves the formation of an unstable O-adduct of the type Ar–N N–O–R in a rapid pre-equilibrium step that initiates a radical process leading to the formation of the reduction product .
特性
IUPAC Name |
4-methylbenzenediazonium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N2/c1-6-2-4-7(9-8)5-3-6/h2-5H,1H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYMLCYZEMSNBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[N+]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32066-79-8 (sulfate (1:1) salt), 38258-26-3 (sulfate (2:1) salt), 459-44-9 (tetrafluoroborate salt) | |
| Record name | 4-Methylbenzenediazonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057573521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60206203 | |
| Record name | 4-Methylbenzenediazonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57573-52-1 | |
| Record name | 4-Methylbenzenediazonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057573521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylbenzenediazonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



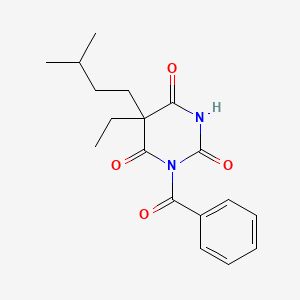
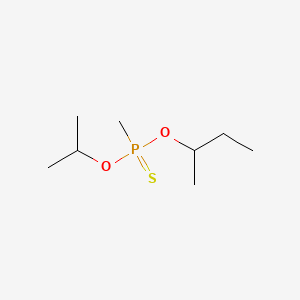

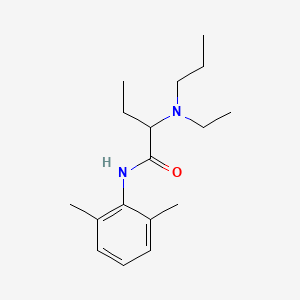



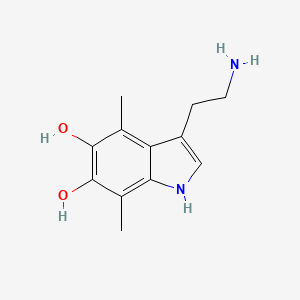
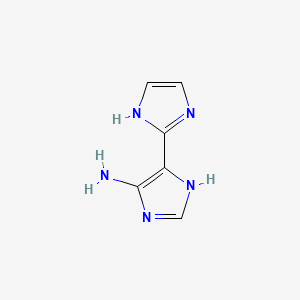


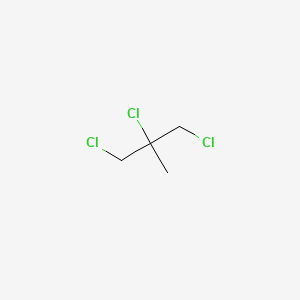

![(2S)-2-amino-N-[[(1S,2S,10R,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B1208362.png)